

Tabersonine hydrochloride CAS number and molecular weight.

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Compound of Interest		
Compound Name:	Tabersonine hydrochloride	
Cat. No.:	B3024250	Get Quote

An In-depth Technical Guide to Tabersonine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Tabersonine and its hydrochloride salt are monoterpenoid indole alkaloids with significant pharmacological potential. Precise identification is critical for research and development.

Identifier	Tabersonine	Tabersonine Hydrochloride
CAS Number	4429-63-4[1][2]	29479-00-3[1]
Molecular Formula	C21H24N2O2[2]	C21H25CIN2O2
Molecular Weight	336.4 g/mol [2]	372.89 g/mol

Mechanism of Action: A Multi-faceted Approach

Tabersonine hydrochloride exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of several key signaling pathways.



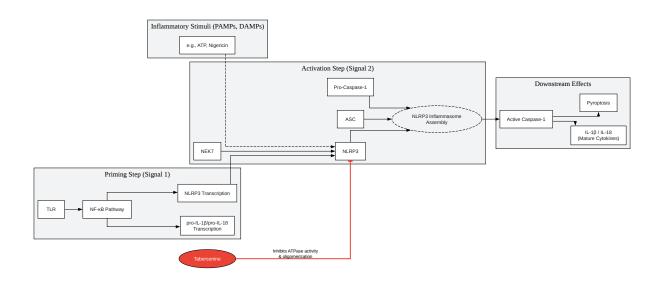
Inhibition of the NLRP3 Inflammasome

Tabersonine is a direct and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Signaling Pathway:

Tabersonine directly binds to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade effectively halts the formation of the inflammasome complex, thereby preventing the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.[3][4]





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Inhibition of the NLRP3 Inflammasome Pathway by Tabersonine.

Induction of Apoptosis in Cancer Cells

In hepatocellular carcinoma (liver cancer) cells, tabersonine has been demonstrated to induce programmed cell death (apoptosis) through two distinct but interconnected pathways.[5][6]



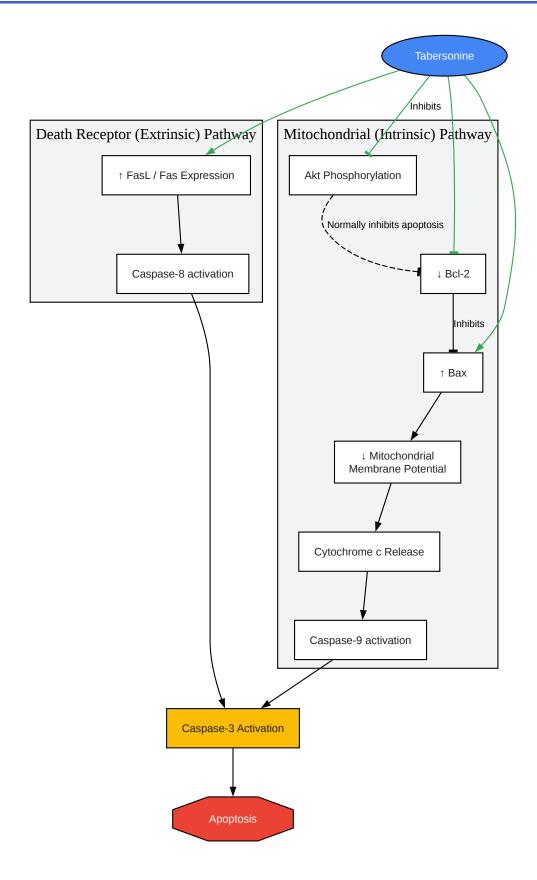




Signaling Pathways:

- Mitochondrial (Intrinsic) Pathway: Tabersonine inhibits the phosphorylation of Akt, a key cell survival protein. This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[5][6] The dominance of Bax results in a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.
 Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, leading to apoptosis.[5][6]
- Death Receptor (Extrinsic) Pathway: Tabersonine upregulates the expression of Fas ligand (FasL) and its receptor (Fas) on the cancer cell surface.[6] The binding of FasL to Fas triggers the activation of the initiator caspase-8. Caspase-8 can then directly activate the executioner caspase-3, converging with the mitochondrial pathway to dismantle the cell.[6]





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Dual Apoptotic Pathways Induced by Tabersonine in Cancer Cells.



Modulation of Other Key Pathways

- NF-κB Pathway: Tabersonine can inhibit the pro-inflammatory NF-κB signaling pathway. It has been shown to suppress the ubiquitination of TRAF6 and, in lipopolysaccharide (LPS)-stimulated microglial cells, it inhibits the phosphorylation of IKK and p65, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[4][7]
- JAK1/STAT3 Pathway: Research indicates that tabersonine can inhibit the JAK1/STAT3 signaling pathway, contributing to its therapeutic effects in LPS-induced acute lung injury.[8]
- Cell Cycle Arrest: Tabersonine has been observed to arrest the cell cycle in SMMC-7721 liver cancer cells at the G0/G1 phase, an effect associated with the downregulation of CDK4 and Cyclin D1 proteins.

Experimental Protocols: A Methodological Overview

The biological activities of **Tabersonine hydrochloride** are typically investigated using a suite of standard cell and molecular biology techniques.

Cell Viability and Proliferation Assays

- Objective: To determine the cytotoxic and anti-proliferative effects of Tabersonine hydrochloride on cancer cell lines.
- Methodology (MTT Assay):
 - Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]
 - Treatment: Cells are treated with a range of concentrations of **Tabersonine** hydrochloride or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[10]
 - MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][11]



- Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[12]
- Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[9][11]
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is often calculated from the dose-response curve.

Apoptosis Detection Assays

- Objective: To confirm that cell death occurs via apoptosis and to visualize the characteristic morphological changes.
- Methodology (Annexin V-FITC/PI Staining):
 - Cell Treatment: Cells are treated with Tabersonine hydrochloride as described above.
 - Staining: Both floating and adherent cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
 - Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) allows for the quantification of apoptosis.

Western Blot Analysis

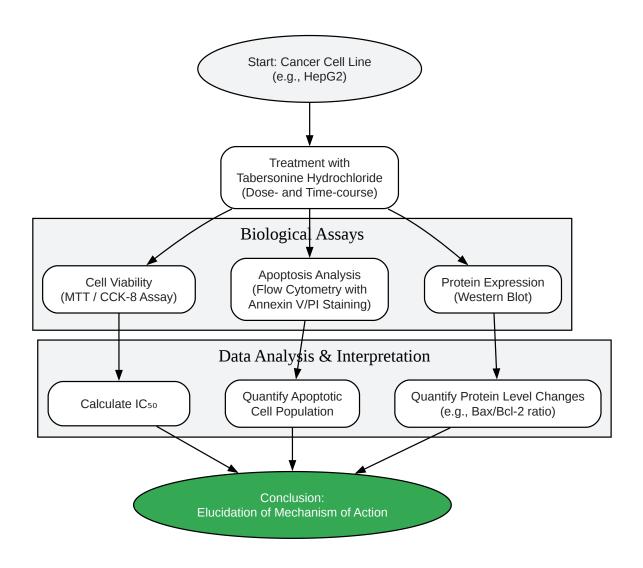
- Objective: To quantify the expression levels of specific proteins involved in the signaling pathways modulated by Tabersonine hydrochloride.
- Methodology:
 - Protein Extraction: Following treatment, cells are lysed to extract total protein.



- Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
- Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
- Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, NLRP3, p-p65) followed by incubation with HRP-conjugated secondary antibodies.[13]
- Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Experimental Workflow Visualization





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